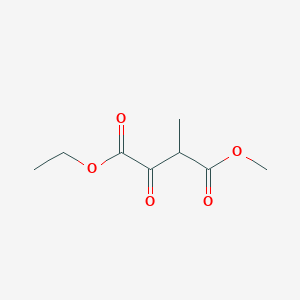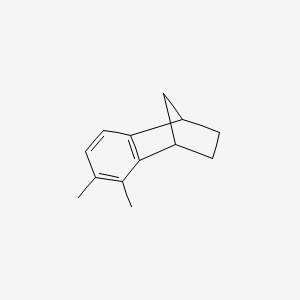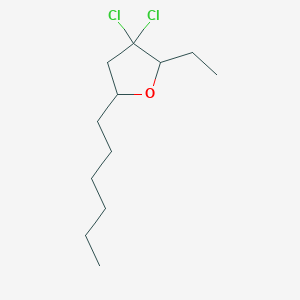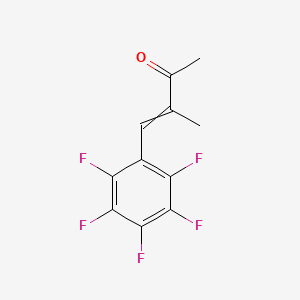![molecular formula C27H20N2O B14330585 2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole CAS No. 111678-00-3](/img/structure/B14330585.png)
2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of biphenyl groups attached to the oxadiazole ring enhances its stability and reactivity, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of catalysts like iron(III) chloride (FeCl3), nucleophiles (e.g., NH3, OH-) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole: Lacks the additional biphenyl methyl group, resulting in different reactivity and properties.
2-([1,1’-Biphenyl]-4-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a biphenyl methyl group, affecting its stability and applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole stands out due to its dual biphenyl groups, which enhance its stability, reactivity, and potential applications in various fields. The presence of these groups also allows for greater versatility in chemical modifications and functionalization.
Eigenschaften
CAS-Nummer |
111678-00-3 |
|---|---|
Molekularformel |
C27H20N2O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H20N2O/c1-3-7-21(8-4-1)23-13-11-20(12-14-23)19-26-28-29-27(30-26)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18H,19H2 |
InChI-Schlüssel |
MYBUWMIWIAAUJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
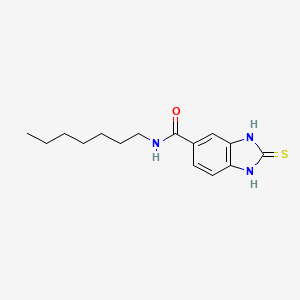
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)

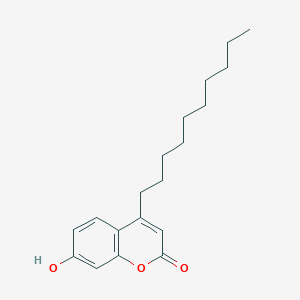
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
